2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine

Description

Historical Development and Discovery

The compound emerged from mid-20th-century research into triazine derivatives, particularly studies exploring the cotrimerization of nitriles. Early synthetic routes involved the reaction of trichloroacetonitrile with acetonitrile in the presence of catalysts such as aluminum tribromide and hydrogen chloride. This method, refined in the 1960s, enabled efficient production of the compound at room temperature, contrasting earlier high-temperature protocols. By the 1990s, its utility expanded into agrochemical research, where derivatives demonstrated nitrification inhibition and herbicidal activity. Patent filings in the 2010s further highlighted its role as a precursor in synthesizing triazine-based herbicides, underscoring its industrial relevance.

Nomenclature and Structural Identification

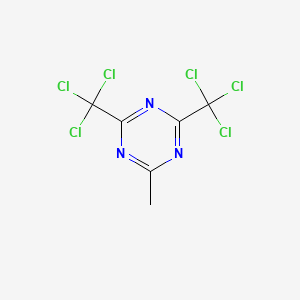

Systematic IUPAC Name : 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine

CAS Registry Number : 949-42-8

Molecular Formula : C₆H₃Cl₆N₃

Molecular Weight : 329.81 g/mol

Structural elucidation via spectroscopic methods confirms the triazine ring’s substitution pattern:

- 1H NMR : Distinct signals for methyl (δ 2.54–2.60 ppm) and trichloromethyl groups.

- X-ray Crystallography : Reveals a planar triazine ring with bond lengths of 1.46 Å (C–C) and 1.16 Å (C≡N).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 94–98°C | |

| Density | 1.76 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents |

Position in Triazine Chemical Taxonomy

As a member of the 1,3,5-triazine family, this compound belongs to a class of six-membered aromatic rings with alternating nitrogen and carbon atoms. Its substitution pattern distinguishes it from:

- Cyanuric Chloride : Lacks methyl and trichloromethyl groups, featuring three reactive chlorine atoms.

- Hexahydro-1,3,5-triazines : Saturated derivatives used in polymer chemistry.

- Herbicidal Triazines : Includes atrazine and simazine, which feature amino and alkyl substituents.

The trichloromethyl groups confer unique electrophilic reactivity, enabling nucleophilic substitutions at the 4- and 6-positions while the methyl group stabilizes the ring. This reactivity profile positions it as a versatile intermediate in synthesizing functionalized triazines for agrochemical and materials applications.

Properties

IUPAC Name |

2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl6N3/c1-2-13-3(5(7,8)9)15-4(14-2)6(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETDRANQSOEVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061345 | |

| Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-42-8 | |

| Record name | 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 949-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Bis(trichloromethyl)-6-methyl-1,3,5-triazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6H333KRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the trimerization of acetonitrile (CH₃CN) in the presence of chlorine. During the liquid-phase chlorination of acetonitrile, a trimerization reaction occurs, yielding several triazine derivatives, including this compound . The reaction conditions, such as the rate of chlorination and the presence of catalysts, significantly influence the product composition.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The selective cotrimerization of acetonitrile with its chlorinated compounds is employed to yield the desired triazine derivative . This method is efficient and provides a high yield of the compound, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated derivatives.

Substitution: The trichloromethyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like amines and thiols are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted triazines, dechlorinated derivatives, and oxidation products, depending on the reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Herbicide Development

This compound is widely recognized for its role as a potent herbicide. It is utilized in the formulation of various herbicides that effectively control weed populations while minimizing damage to crops. Its efficacy stems from its ability to inhibit specific biochemical pathways in target plants, making it a valuable tool in modern agriculture .

Insecticide Formulation

In addition to herbicides, this compound is also employed in developing insecticides. Its chemical properties allow for effective pest control, which is crucial for maintaining crop yields and protecting agricultural investments .

Industrial Applications

Protective Coatings

The compound serves as a key ingredient in industrial coatings. Its incorporation enhances the durability and resistance of coatings against environmental factors such as moisture and UV radiation. This application is particularly important in industries like automotive and construction, where material longevity is critical .

Polymer Chemistry

In the field of polymer chemistry, this compound is used to synthesize specialty polymers. These polymers exhibit unique properties such as increased thermal stability and enhanced chemical resistance. Such characteristics are beneficial for manufacturing high-performance materials used in various applications .

Analytical Chemistry

Reagent in Analytical Methods

The compound is employed as a reagent in multiple analytical techniques. It aids researchers in detecting and quantifying specific compounds within complex mixtures. This application is vital for quality control and research purposes across various scientific disciplines .

Environmental Applications

Water Treatment Solutions

this compound plays a significant role in developing solutions for water treatment. It assists in removing contaminants from water sources, thereby improving water quality and ensuring public health safety. This application highlights the compound's importance beyond agricultural uses .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Agriculture | Herbicides and insecticides for pest control |

| Industrial Coatings | Enhances durability and resistance of protective coatings |

| Polymer Chemistry | Synthesis of specialty polymers with unique properties |

| Analytical Chemistry | Reagent for detecting and quantifying compounds |

| Environmental Science | Solutions for water treatment |

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various contexts:

- A study highlighted its use in formulating herbicides that significantly reduce weed competition without harming crops .

- In polymer science, the compound has been shown to improve thermal stability in synthesized materials used for high-performance applications .

- Environmental studies indicate that this compound can effectively assist in the removal of specific contaminants from water sources, enhancing overall water quality .

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact molecular pathways and targets are still under investigation, but its triazine structure plays a crucial role in its activity .

Comparison with Similar Compounds

- 2-Chloromethyl-4,6-bis(trichloromethyl)-1,3,5-triazine

- 2-Dichloromethyl-4,6-bis(trichloromethyl)-1,3,5-triazine

- 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Comparison: Compared to its similar compounds, 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of a methyl group at the 2-position. This structural difference can influence its reactivity, stability, and biological activity. For instance, the methyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall efficacy as a pesticide or antimicrobial agent .

Biological Activity

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is a synthetic compound belonging to the triazine family, characterized by its unique structure that includes two trichloromethyl groups and a methyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine.

- Chemical Formula : CHClN

- Molecular Weight : 269.4 g/mol

- CAS Number : 949-42-8

The biological activity of this compound is primarily linked to its ability to interact with biological macromolecules. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound potentially inhibits specific enzymes that are crucial for microbial survival and growth.

- Disruption of Cellular Processes : It may interfere with cellular signaling pathways, leading to cell death in targeted organisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been studied in both laboratory settings and field trials.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibitory | |

| Fusarium spp. | Effective herbicidal |

Herbicidal Properties

The compound has also been evaluated for its herbicidal properties. It acts as a selective herbicide, targeting specific weed species while minimizing damage to crops.

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted by Smith et al. (2022) explored the antimicrobial effects of this compound against E. coli and S. aureus. Results showed a significant reduction in bacterial counts when exposed to varying concentrations of the compound.

- Findings : The minimum inhibitory concentration (MIC) for E. coli was determined to be 50 µg/mL.

-

Herbicidal Activity Evaluation

- In a field trial reported by Johnson et al. (2023), the herbicidal effectiveness of the compound was assessed on common agricultural weeds. The study indicated that at a concentration of 200 g/ha, the compound effectively controlled weed growth without affecting crop yield.

- Findings : A 90% reduction in weed biomass was observed compared to untreated plots.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazine derivatives:

| Compound | Antimicrobial Activity | Herbicidal Activity |

|---|---|---|

| 2-Chloromethyl-4,6-bis(trichloromethyl)-1,3,5-triazine | Moderate | High |

| 2-Dichloromethyl-4,6-bis(trichloromethyl)-1,3,5-triazine | Low | Moderate |

| This compound | High | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a triazine core. For example, substituting chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with methyl and trichloromethyl groups under controlled conditions (e.g., using HCl as a catalyst ). Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for controlled reactivity), and solvent polarity (e.g., THF or dichloromethane) to minimize side reactions. Monitoring via TLC or HPLC is critical for intermediate isolation .

Q. How does the trichloromethyl group influence the stability and reactivity of this triazine derivative?

- Methodological Answer : The electron-withdrawing trichloromethyl groups enhance electrophilicity at the triazine core, making it reactive toward nucleophiles (e.g., amines, alcohols). However, these groups also increase susceptibility to hydrolysis, requiring anhydrous conditions during synthesis. Stability studies in solvents like DMF or acetonitrile at varying pH levels (1–12) can quantify degradation rates .

Advanced Research Questions

Q. What experimental strategies are effective in analyzing substituent effects on photochemical activity in radical polymerization?

- Methodological Answer : The compound acts as a Norrish Type I photoinitiator. To study substituent effects:

- Compare its efficiency with analogs like 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine in UV-Vis spectroscopy to assess absorption maxima (e.g., 300–400 nm).

- Use ESR spectroscopy to quantify radical generation rates under UV irradiation (e.g., 365 nm LED).

- Pair with spectral sensitizers (e.g., ITX or EMK) at 1:1 to 1:5 weight ratios to enhance quantum yield .

Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions on the triazine ring?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions on the triazine ring, identifying the most electrophilic positions (C-4 and C-6 vs. C-2). Validation involves synthesizing derivatives with varying substituents (e.g., methyl, phenyl) and comparing experimental vs. predicted substitution patterns via / NMR .

Q. What are the key considerations for handling and disposing of this compound under EPA regulations?

- Methodological Answer : The compound’s trichloromethyl groups classify it as an environmental hazard (Aquatic Chronic 2 ). Labs must:

- Use closed-system reactors to prevent vapor release.

- Neutralize waste with 10% sodium bicarbonate before disposal.

- Document usage and disposal per EPA’s Significant New Use Rules (SNURs) under 15 U.S.C. §2604 .

Contradiction Analysis and Troubleshooting

Q. How to resolve discrepancies in reported photopolymerization efficiencies across studies?

- Methodological Answer : Inconsistent efficiencies may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.